

Technical Guide: Physical Characteristics & Analytical Application of Deuterated MsBP (d4-MsBP)

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Compound of Interest

Compound Name: *Mono-sec-butyl Phthalate-d4*

Cat. No.: *B1153477*

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Executive Summary

Deuterated Monosodium Butyl Phthalate (d4-MsBP) serves as the "Gold Standard" internal reference in the bioanalysis of plasticizer contamination. In drug development, particularly for parenteral and inhalation products, the migration of Dibutyl Phthalate (DBP) from packaging (IV bags, tubing, stoppers) into the drug product is a Critical Quality Attribute (CQA) failure mode. Upon entry into the body, DBP is rapidly hydrolyzed to MsBP. Therefore, d4-MsBP is utilized in LC-MS/MS workflows to normalize matrix effects, ensuring the accuracy of toxicological safety data.

Physical & Chemical Characteristics

The physical integrity of d4-MsBP is defined by its isotopic enrichment and stability under hydrolytic conditions. Unlike its non-deuterated analog, d4-MsBP exhibits a distinct mass shift that allows for spectral resolution without chromatographic separation.

Table 1: Physicochemical Specification of d4-MsBP

Characteristic	Specification	Technical Insight
Chemical Name	Phthalic acid mono-n-butyl ester-d4	Ring-deuterated (typically positions 3,4,5,6) to prevent H/D exchange.
Molecular Formula	C ₁₂ H ₁₀ D ₄ O ₄	The 4 deuterium atoms replace aromatic protons.
Molecular Weight	~226.26 g/mol	+4.02 Da shift from native MsBP (222.24 g/mol).
Isotopic Purity	≥ 99 atom % D	Critical to prevent "cross-talk" with the native analyte channel (M+0).
Solubility	Methanol, Acetonitrile, DMSO	High solubility in polar organics; limited water solubility until ionized.
pKa	~3.0 (Carboxylic acid)	Requires acidic mobile phase for retention; basic for ionization (negative mode).
LogP (Octanol/Water)	~2.6 (Predicted)	Moderately lipophilic; elutes mid-gradient in Reverse Phase LC.
Physical State	White to Off-White Solid	Hygroscopic; must be stored desiccated at -20°C.

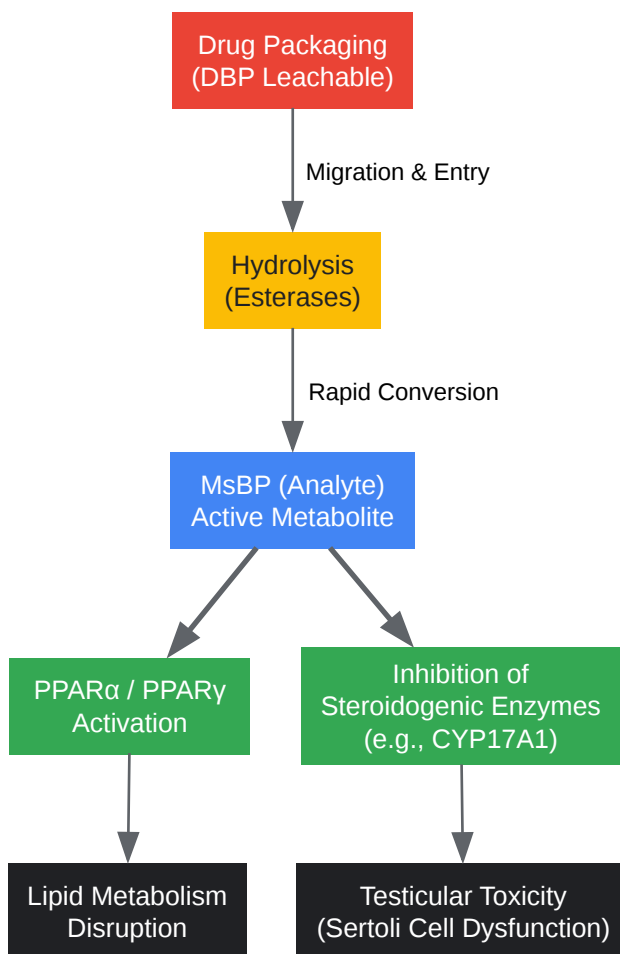
Mechanistic Role in Toxicology & Signaling

Understanding the biological activity of the analyte (MsBP) is essential for justifying the sensitivity requirements of the analytical method. MsBP is not biologically inert; it is a potent endocrine disruptor.

Toxicity Signaling Pathway (PPAR & Anti-Androgenic)

MsBP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and disrupts steroidogenesis. The following diagram illustrates the signaling cascade that necessitates low-

level detection (ppb range) in drug formulations.



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Caption: Figure 1. The toxicological pathway of MsBP. DBP leaches from packaging, is metabolized to MsBP, which then disrupts PPAR signaling and steroidogenesis, necessitating rigorous monitoring.

Analytical Protocol: Self-Validating Quantification

To ensure scientific integrity (E-E-A-T), the use of d4-MsBP must follow a protocol where the internal standard corrects for extraction efficiency and ionization suppression.

Method Principle: Isotope Dilution Mass Spectrometry (IDMS)

The method relies on the principle that d4-MsBP and native MsBP behave identically during extraction (Solid Phase Extraction - SPE) and chromatography but are distinguishable by mass spectrometer.

Step-by-Step Workflow

- Stock Preparation:
 - Dissolve 10 mg d4-MsBP in 10 mL Methanol (1 mg/mL).
 - Validation Check: Verify isotopic distribution. The signal at M+0 (native mass) must be <0.5% of the M+4 peak to prevent false positives.
- Sample Spiking (The Critical Step):
 - Add d4-MsBP to the biological sample (plasma/urine) or drug formulation before any processing.
 - Target Concentration: 50 ng/mL (must be within the linear range of the instrument).
- Extraction (Solid Phase Extraction):
 - Use HLB (Hydrophilic-Lipophilic Balance) cartridges.
 - Condition: MeOH -> Water.
 - Load Sample -> Wash (5% MeOH) -> Elute (100% Acetonitrile).
 - Self-Validation: If d4-MsBP recovery is <50%, the extraction failed.
- LC-MS/MS Parameters:
 - Column: C18 (2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
 - Ionization: ESI Negative Mode (Carboxylic acid deprotonation).

MRM Transitions (Quantification Table)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
MsBP (Native)	221.1 [M-H] ⁻	77.1	25	Quantifier
MsBP (Native)	221.1 [M-H] ⁻	121.1	15	Qualifier
d4-MsBP	225.1 [M-H] ⁻	81.1	25	Internal Standard

Note: The +4 mass shift is maintained in the fragment ion (77.1 vs 81.1), confirming the deuterium is on the aromatic ring.

Troubleshooting & Stability

- H/D Scrambling: In highly acidic conditions (pH < 2) for prolonged periods, deuterium on the aromatic ring is generally stable. However, avoid storing in protic solvents with strong acids.
- Ester Hydrolysis: MsBP can degrade to Phthalic Acid (PA). Monitor the transition 225.1 -> 165.1 (loss of butyl group) to assess in-source fragmentation vs. chemical degradation.

References

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